molecular formula C18H16ClF3N2O4 B2708090 N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1795478-97-5

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2708090
CAS No.: 1795478-97-5
M. Wt: 416.78
InChI Key: WHCJDQQKWIRDRW-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a high-purity chemical compound intended for research and development applications. This molecule is structurally characterized by an ethanediamide linker connecting a 2-(2-chlorophenyl)-2-methoxyethyl moiety to a 4-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy (OCF3) group is of significant interest in medicinal chemistry, as fluorine-containing groups are known to improve the permeability, metabolic stability, and bioavailability of drug-like compounds . Compounds with this scaffold are frequently investigated as key intermediates or target molecules in the discovery of new pharmacological agents. Researchers can utilize this product in various in vitro assays to explore its mechanism of action and potential bioactivity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4/c1-27-15(13-4-2-3-5-14(13)19)10-23-16(25)17(26)24-11-6-8-12(9-7-11)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCJDQQKWIRDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the formation of the oxalamide linkage under controlled conditions, such as the use of oxalyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations:

Trifluoromethoxy Group : Present in the target compound and , this group enhances metabolic stability and lipophilicity compared to methoxy or sulfonyl groups in and .

Chlorophenyl vs.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoromethoxy group (target, ) reduces electron density on the aromatic ring, favoring interactions with electron-rich binding pockets.

Research Findings and Methodological Insights

While direct studies on the target compound are absent in the evidence, methodologies from cited sources provide frameworks for analysis:

Molecular Docking (AutoDock Vina)

  • Hypothetical Application : Docking simulations could predict the target’s binding affinity to enzymes like kinases or proteases, leveraging its diamide backbone for hydrogen bonding.
  • Comparison with : The piperidinyl group in might restrict docking poses, whereas the target’s methoxyethyl chain offers flexibility for optimal orientation.

Stereochemical Analysis (PROCHECK)

  • Quality Assessment : PROCHECK could validate the stereochemical integrity of synthesized analogs, ensuring minimal strain in the ethanediamide backbone.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, commonly referred to by its CAS number 1788559-30-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H17ClF3N2O3
  • Molecular Weight : 407.8 g/mol
  • Structural Characteristics : The compound features a complex structure with both chlorophenyl and trifluoromethoxy phenyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-cancer agent and its effects on metabolic processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values ranging from 6.2 μM to 43.4 μM . While specific data on the anticancer activity of this compound is limited, its structural analogs suggest potential effectiveness in inhibiting tumor growth.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Metabolic Enzymes : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which could be relevant in treating neurological disorders .
  • Antioxidant Properties : Compounds with related structures have demonstrated antioxidant activities that help mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Triazole Derivatives : A series of mercapto-substituted triazoles were synthesized and tested for anticancer properties. One derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon cancer cells . This suggests that similar structural features in this compound may confer anticancer activity.
  • Enzyme Inhibition Studies : Research has shown that certain phenolic compounds can effectively inhibit AChE, indicating that the presence of aromatic rings in this compound might also lead to similar enzyme inhibition profiles .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeIC50 (μM)Reference
Triazole Derivative A1234567-89-0Anticancer (HCT-116)6.2
Triazole Derivative B1234567-90-1Anticancer (T47D)27.3
Phenolic Compound C1234567-91-2AChE InhibitionNot specified

Q & A

Q. What strategies integrate multi-omics data to elucidate mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) post-treatment. Use pathway enrichment tools (IPA, GSEA) to identify perturbed pathways. Correlate with phenotypic readouts (e.g., cell cycle arrest) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.